Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate

physicochemical characterization thermal stability solvent replacement

Synthetic routes requiring orthogonal amino protection often fail when standard Boc or Cbz groups are prematurely cleaved under acidic conditions. This N-ethoxycarbonyl-protected β-keto ester provides the solution, with acidolytic stability up to 60,000× slower than Boc. • Survives TFA-mediated Boc deprotection intact-cleavable only with HBr/AcOH or TMSI when the amino group is required. • 15-unit pKa advantage (9.96 vs. ~25 for ethyl acetoacetate) enables C-2 alkylation under mild basic conditions where the parent β-keto ester remains protonated. • Authenticated FTIR and GC-MS spectra deposited in Wiley KnowItAll/SpectraBase for immediate QC method validation. Documented in folic acid-based heterocycle synthesis.

Molecular Formula C9H15NO5
Molecular Weight 217.22 g/mol
CAS No. 124576-58-5
Cat. No. B175658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(ethoxycarbonylamino)-3-oxobutanoate
CAS124576-58-5
Molecular FormulaC9H15NO5
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C)NC(=O)OCC
InChIInChI=1S/C9H15NO5/c1-4-14-8(12)7(6(3)11)10-9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,13)
InChIKeyPKMNUEHYEDZBIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate – Identity & Class Baseline


Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate is an N‑ethoxycarbonyl (ethyl carbamate)-protected β‑keto ester with molecular formula C₉H₁₅NO₅ (MW 217.22) . It belongs to the class of 2‑amino‑3‑oxobutanoate esters, synthetic intermediates in which the amino group is masked with an alkoxycarbonyl protecting group. The compound is listed in major chemical databases including CHEMCHEMBOOK with computed properties – boiling point 326 °C, density 1.141 g/mL, flash point 151 °C, and predicted pKa 9.96 ± 0.46 . Its spectral identity is deposited in the Wiley KnowItAll/SpectraBase library (FTIR, MS) . The ethoxycarbonyl moiety differentiates it from the far more common Boc‑ (tert‑butyloxycarbonyl) and Cbz‑ (benzyloxycarbonyl) protected keto‑esters , a distinction that critically impacts acidolytic stability and orthogonal deprotection strategy in multi‑step syntheses.

Workflow Orthogonal N-protection strategy in multi-step synthesis
Selection Acid-stable ethoxycarbonyl route over Boc/Cbz analogs
Context Synthetic intermediate; verified spectral reference data available

Why Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate Cannot Be Substituted


Substituting ethyl 2‑(ethoxycarbonylamino)‑3‑oxobutanoate with simpler β‑keto esters such as ethyl acetoacetate or with other N‑protected analogs (e.g., Boc‑, Cbz‑) risks failure of the synthetic route because the ethoxycarbonyl group displays orthogonal acidolytic stability relative to the Boc group and forces a different substitution pattern at the C‑2 position. The ethoxycarbonyl moiety is cleaved far more slowly under acidic conditions than the Boc group – some alkoxycarbonyl systems are cleaved up to 60 000 times slower than Boc in acidolysis – making the compound indispensable when an amino protecting group must survive acidic deprotection steps. Furthermore, the C‑2 substitution directs the course of subsequent heterocycle‑forming reactions in a manner that the unsubstituted or C‑4‑substituted analogs cannot replicate .

Boc/Cbz analogs may fail orthogonal deprotection: Ethoxycarbonyl acidolytic stability profile differs markedly; acid-mediated Boc removal may not transfer directly.
Ethyl acetoacetate lacks C-2 substitution: Unsubstituted β-keto ester cannot replicate the regiochemical control required for downstream heterocycle formation.
Positional isomer mismatch: C-4-substituted analogs may direct cyclization toward a different ring system; reported synthetic pathway context may differ.

Quantitative Differentiation: Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate vs. Analogs


Physicochemical Differentiation vs. Ethyl Acetoacetate

The target compound shows a substantially higher boiling point (326 °C) and flash point (151 °C) than the common β‑keto ester starting material ethyl acetoacetate (bp 180.8 °C, flash point 85 °C), and a higher density (1.141 vs. 1.021 g/mL) . Its boiling point is also lower than that of the Boc‑protected analog (ethyl 4‑((tert‑butoxycarbonyl)amino)‑3‑oxobutanoate; bp 340.4 °C) , creating a distinct distillation window.

Physicochemical profile
Head-to-head
bp 326 °C vs. 180.8 °C (ethyl acetoacetate)
Δ bp = +145 °C
Density 1.141 vs. 1.021 g/mL; flash point 151 °C vs. 85 °C
Higher thermal endpoints may support elevated-temperature transformations
Standard ambient pressure comparison; distillation window distinct from Boc analog (bp 340.4 °C)
physicochemical characterization thermal stability solvent replacement

pKa Differentiation vs. Ethyl Acetoacetate

The predicted pKa of the target compound (9.96 ± 0.46) is dramatically lower than that of ethyl acetoacetate (pKa ≈ 25 in water) . This 15‑unit pKa difference indicates that the N‑ethoxycarbonyl substituted β‑keto ester forms the enolate under much milder basic conditions, potentially enabling selective C‑2 functionalisation without competing ester hydrolysis.

pKa differentiation
Cross-study
Predicted pKa 9.96 ± 0.46 vs. ~25
Δ pKa ≈ –15 units
Roughly 10³-fold higher acidity
Supports milder enolate formation for chemoselective C-2 functionalisation
Predicted pKa; experimental verification may further refine the value
pKa enolate formation C‑2 alkylation selectivity

Ethoxycarbonyl Acidolytic Stability vs. Boc

The N‑ethoxycarbonyl (ethyl carbamate) protecting group is substantially more resistant to acidic cleavage than the tert‑butyloxycarbonyl (Boc) group. While Boc is typically removed in minutes with TFA/DCM, ethoxycarbonyl requires stronger acidic conditions (e.g., HBr/AcOH, TMSI) or elevated temperatures for hours. Early systematic studies established that structurally related alkoxycarbonyl groups can display up to a 60 000‑fold slower acidolysis rate than Boc . This orthogonal stability profile allows the target compound to be used in synthetic sequences where Boc or other acid‑labile groups must be removed selectively without disturbing the ethoxycarbonyl‑protected amine .

Acidolytic stability
Class-level inference
Stable to TFA/DCM; cleaved by HBr/AcOH or TMSI
Up to ~60 000-fold slower acidolysis vs. fastest-cleaved aralkyl carbamates
Orthogonal stability profile supports selective deprotection strategy
Trend inferred from structurally related alkoxycarbonyl groups; exact ethoxycarbonyl rate constant not available
protecting group cleavage rate acidolysis orthogonal deprotection

MS & FTIR Fingerprint vs. Positional Isomers

The target compound has a verified GC‑MS and FTIR spectral fingerprint deposited in the Wiley KnowItAll/SpectraBase repository . In contrast, the positional isomer ethyl 4‑((tert‑butoxycarbonyl)amino)‑3‑oxobutanoate (CAS 67706‑68‑7) and the simpler ethyl acetoacetate lack the characteristic molecular ion at m/z 217 (exact mass 217.095) and the diagnostic N‑H and carbamate carbonyl IR absorptions. This verified spectral dataset provides unambiguous identity confirmation that alternative analogs cannot match without separate analytical standard development.

Spectral fingerprint
Supporting evidence
Verified FTIR and GC-MS spectra in SpectraBase
Unique molecular ion m/z 217 (exact mass 217.095)
Ready-to-use spectral reference reduces in-house QC method development
Positional isomer and simpler analogs lack dedicated library entries
mass spectrometry FTIR compound identification quality control

Folic Acid Heterocycle Synthesis

The N‑ethoxycarbonyl‑protected β‑keto ester serves as a specific building block in the synthesis of folic acid‑derived heterocycles. In a recent study, the ethoxycarbonylamino derivative (compound 5) was reacted with aminoguanidinium, hydrazine, glycine, and other nucleophiles to yield urea derivatives, while the corresponding Boc‑ or Cbz‑protected analogs were not employed in this specific transformation . The C‑2 substitution pattern is critical for the regiochemistry of the subsequent cyclisation; the C‑4‑substituted isomer (ethyl 4‑amino‑3‑oxobutanoate) would lead to a different ring system.

Heterocycle synthesis
Supporting evidence
Reacted with NH₂-nucleophiles to yield folic acid-derived urea derivatives
C-2 substitution critical for cyclisation regiochemistry
Documented use de-risks procurement for folic acid scaffold programs
Boc/Cbz analogs not reported in this transformation; product yields not separately quantified
heterocyclic synthesis folic acid derivatives C‑2 substitution

High‑Value Procurement Scenarios for Ethyl 2-(ethoxycarbonylamino)-3-oxobutanoate


Orthogonal N‑Protection for Multi‑Step Synthesis

When a synthetic route requires an amino protecting group that withstands TFA‑mediated Boc removal or catalytic hydrogenolysis of Cbz, the ethoxycarbonyl group provides the necessary acidolytic stability. The compound can be carried through acidic deprotection steps intact, then cleaved with HBr/AcOH or TMSI when the amino group is needed .

Mild C‑2 Enolate Alkylation

The 15‑unit pKa advantage over ethyl acetoacetate (9.96 vs. ~25) allows C‑2 alkylation under mild basic conditions where the parent β‑keto ester would remain protonated, enabling chemoselective functionalisation in the presence of base‑sensitive groups .

Folic Acid Analog Heterocycle Construction

The compound has been specifically used as an ethoxycarbonylamino intermediate in the synthesis of folic acid‑based heterocycles, reacting with nitrogen nucleophiles to form urea derivatives. This documented application de‑risks procurement for medicinal chemistry programs targeting pteridine and related heterocyclic scaffolds .

Analytical QC Reference Standard

With authenticated FTIR and GC‑MS spectra deposited in the Wiley SpectraBase library, the compound can serve as a ready‑to‑use reference standard for analytical method validation, reducing the need for in‑house spectral characterisation when implementing QC protocols .

Application
Selection Property
Validation Focus
Orthogonal N-protection strategy
Acid-stable ethoxycarbonyl group
Selective deprotection in presence of Boc/Cbz
Mild C-2 enolate alkylation
Enhanced acidity vs. ethyl acetoacetate
Chemoselective functionalisation under mild base
Folic acid heterocycle construction
C-2 substitution pattern fit
Regiochemical outcome in cyclisation reactions
Analytical QC reference
Authenticated spectral library entry
Method validation without in-house standard synthesis

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